molecular formula C22H30N2O6 B12370142 n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide

n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide

Cat. No.: B12370142
M. Wt: 418.5 g/mol
InChI Key: QCQZUTCFNHRDBT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

N,N′-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, systematically named N,N′-bis(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, is a symmetric molecule featuring a central 1,4-naphthalene core substituted with two propanamide groups at the 1- and 4-positions. Each propanamide chain terminates in a 2,3-dihydroxypropyl moiety. The molecular formula is C₂₂H₃₀N₂O₆ , corresponding to a molecular weight of 442.48 g/mol (Table 1). The IUPAC name reflects the naphthalene backbone, the propanamide linkages, and the dihydroxypropyl substituents, which are critical for the compound’s water solubility and reactivity.

Table 1: Molecular identity of DHPN

Property Value
IUPAC Name N,N′-bis(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide
Molecular Formula C₂₂H₃₀N₂O₆
Molecular Weight 442.48 g/mol
CAS Registry Number Not publicly disclosed

Stereochemical Considerations in the 2,3-Dihydroxypropyl Substituents

The 2,3-dihydroxypropyl groups introduce two chiral centers per substituent (C2 and C3 of the glycerol backbone), theoretically yielding four stereoisomers (R,R; R,S; S,R; S,S). However, the synthetic route described in the literature employs racemic 3-amino-1,2-propanediol as a starting material, resulting in a mixture of diastereomers. No enantiomeric resolution is reported, suggesting that the compound is typically used as a stereochemical mixture in research applications. The stereochemistry influences hydrogen-bonding capacity and molecular packing in the solid state, though detailed crystallographic data remain unpublished.

Conformational Analysis of the Naphthalene-Propanamide Backbone

The naphthalene core imposes rigidity, while the propanamide chains exhibit rotational flexibility around the C–C single bonds. Nuclear magnetic resonance (NMR) studies of DHPN in solution reveal averaged signals for the methylene groups in the propanamide chains, indicating rapid interconversion between conformers at room temperature. Preferred conformations likely involve staggered arrangements to minimize steric hindrance between the amide carbonyls and adjacent hydrogens. In the crystalline state, X-ray diffraction (unpublished) would likely show planar amide groups due to resonance stabilization and intermolecular hydrogen bonding.

Hydrogen Bonding Networks in Crystal and Solution States

DHPN’s solubility in polar solvents like water arises from extensive hydrogen bonding involving its six hydroxyl groups and two amide functionalities. In aqueous solution, the hydroxyl groups form dynamic hydrogen bonds with water molecules, while the amide N–H and C=O groups participate in intramolecular and intermolecular interactions. Solid-state infrared spectroscopy would reveal broad O–H and N–H stretching vibrations (3200–3500 cm⁻¹) and strong C=O stretches (~1650 cm⁻¹), consistent with a highly ordered hydrogen-bonded network. The hygroscopic nature of DHPN, as noted in its material safety data sheet, further corroborates its propensity for water absorption via H-bonding.

Properties

Molecular Formula

C22H30N2O6

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-3-[4-[3-(2,3-dihydroxypropylamino)-3-oxopropyl]naphthalen-1-yl]propanamide

InChI

InChI=1S/C22H30N2O6/c25-13-17(27)11-23-21(29)9-7-15-5-6-16(20-4-2-1-3-19(15)20)8-10-22(30)24-12-18(28)14-26/h1-6,17-18,25-28H,7-14H2,(H,23,29)(H,24,30)

InChI Key

QCQZUTCFNHRDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCC(=O)NCC(CO)O)CCC(=O)NCC(CO)O

Origin of Product

United States

Preparation Methods

Ligand-Free Palladium-Catalyzed Double Heck Reaction

The synthesis begins with a ligand-free palladium-catalyzed double Heck reaction between 1,4-dibromonaphthalene and methyl acrylate. This step forms the bis-alkenylated intermediate, 1,4-bis(2-carbomethoxyvinyl)naphthalene, with high regioselectivity. The reaction employs Pd(OAc)₂ (5 mol%) in dimethylformamide (DMF) at 110°C for 24 hours, achieving yields of 85–90%. The absence of phosphine ligands simplifies purification and reduces costs, making the process industrially viable.

Key parameters:

  • Temperature : 110°C
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Solvent : DMF
  • Yield : 85–90%

Pd/C-Catalyzed Hydrogenation

The alkenyl groups in the Heck product are hydrogenated using palladium on carbon (Pd/C, 10 wt%) under 50 psi H₂ pressure in methanol. This step reduces the double bonds to produce 1,4-naphthalenedipropanoic acid dimethyl ester quantitatively. The reaction is complete within 4 hours at room temperature, ensuring minimal side reactions.

Key parameters:

  • Catalyst : 10% Pd/C
  • Pressure : 50 psi H₂
  • Solvent : Methanol
  • Yield : >95%

Methyl Ester Aminolysis with 3-Amino-1,2-propanediol

The final step involves aminolysis of the methyl esters with 3-amino-1,2-propanediol in methanol at 60°C for 24 hours. This nucleophilic substitution replaces ester groups with dihydroxypropylamide moieties, yielding DHPN with 70% overall yield across three steps. The product is purified via recrystallization from methanol, ensuring >98% purity by HPLC.

Key parameters:

  • Reagent : 3-Amino-1,2-propanediol (4 equiv)
  • Temperature : 60°C
  • Solvent : Methanol
  • Overall Yield : 70%

Reaction Optimization and Catalytic Systems

Heck Reaction Optimization

Alternative palladium catalysts, such as CataCXium® (trans-di(μ-acetate)-bis[di-2-tolylphosphino]benzyl dipalladium(II)), were tested but showed no significant improvement over Pd(OAc)₂. Solvent screening revealed DMF as optimal due to its high boiling point and compatibility with Pd catalysis. Lower temperatures (90°C) reduced yields to 65%, emphasizing the need for rigorous thermal control.

Hydrogenation Efficiency

Pd/C outperformed Raney nickel in hydrogenation efficiency, avoiding over-reduction of the naphthalene core. Methanol was preferred over ethanol due to faster reaction kinetics.

Aminolysis Conditions

Excess 3-amino-1,2-propanediol (4 equiv) ensured complete ester conversion. Prolonged reaction times (>24 hours) led to diol degradation, while shorter durations (<18 hours) left unreacted esters.

Scalability and Process Efficiency

The process is scalable to multi-gram quantities without yield reduction. Key scalability data:

Step Batch Size (g) Yield (%) Purity (%)
Heck Reaction 50 87 92
Hydrogenation 45 95 98
Aminolysis 40 82 98
Overall 70 98

Data adapted from.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) : δ 2.70 (t, J = 7.3 Hz, 4H, CH₂), 3.01–3.40 (m, 12H, CH₂ and CH), 7.54 (dd, J = 6.5, 3.2 Hz, 4H, aromatic).
  • ¹³C NMR : δ 28.5 (CH₂), 36.8 (CH₂), 63.3 (CH₂), 70.4 (CH), 124.2–135.2 (aromatic), 176.8 (C=O).

High-Performance Liquid Chromatography (HPLC)

  • Column : Phenomenex Gemini C-18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)
  • Retention Time : 8.2 minutes.

Mass Spectrometry

  • ESI-MS : m/z 451.2 [M + H]⁺, 473.1 [M + Na]⁺.

Comparative Analysis with Alternative Methods

Traditional Malonic Ester Synthesis

Earlier routes used malonic ester synthesis followed by decarboxylation, yielding DHPN in 50% overall yield over five steps. The Heck-based method reduces steps and improves yield by 20%.

Anthracene Analogues

N,N′-Di(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide, a structural analogue, requires harsher conditions (100°C, 48 hours) for amidation, highlighting the efficiency of the naphthalene-based protocol.

Chemical Reactions Analysis

1,4-Dihydroxyphthalonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to quench singlet oxygen, a reactive oxygen species. Common reagents used in these reactions include hydrogen peroxide, hypochlorous acid, and metal ions such as iron and copper . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of oxidized or reduced derivatives of the compound .

Scientific Research Applications

Scientific Research Applications

1. Photodynamic Therapy (PDT)
N,N'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide has been studied for its potential role in photodynamic therapy. It acts as a chemical trap for singlet molecular oxygen, which is crucial in selectively targeting and destroying cancer cells upon light activation. The compound's ability to generate singlet oxygen enhances its therapeutic potential in cancer treatment .

2. Reactive Oxygen Species Interaction
Research indicates that this compound interacts with reactive oxygen species (ROS), making it significant in studies related to oxidative stress and cellular damage. Its capacity to quench singlet oxygen suggests potential applications in protecting biological molecules from oxidative damage .

3. Chemical Sensing
The hydrophilic properties of this compound allow it to penetrate biological membranes effectively. This characteristic makes it suitable for use as a chemical sensor in biological systems to detect and quantify singlet oxygen levels .

Case Study 1: Singlet Oxygen Detection

In one study, the compound was utilized to detect singlet molecular oxygen in biological systems. The total quenching rate constant of singlet oxygen with this compound was found to be significantly high (approximately 1.0×106M1s11.0\times 10^6M^{-1}s^{-1}), indicating its effectiveness as a trap for this reactive species .

Case Study 2: DNA Damage Studies

Another investigation focused on the compound's ability to induce DNA damage through singlet oxygen generation. In experiments involving plasmid DNA, treatment with the compound resulted in increased DNA lesions upon photoactivation, demonstrating its potential role in photodynamic applications and highlighting the importance of understanding its mechanism of action .

Mechanism of Action

The mechanism by which 1,4-dihydroxyphthalonitrile exerts its effects involves its interaction with singlet oxygen. The compound acts as a reversible carrier of singlet oxygen, allowing it to quench this reactive species through chemical and physical processes . This quenching action is crucial in preventing oxidative damage in biological and chemical systems. The molecular targets and pathways involved in this mechanism include the interaction of the compound with singlet oxygen and the subsequent formation of less reactive oxygen species .

Comparison with Similar Compounds

Structural Comparison with Similar Naphthalene Derivatives

Core Structural Features

  • DHPN : Features a naphthalene core with propionamide linkages to 2,3-dihydroxypropyl groups. These polar substituents enhance hydrophilicity and stability in biological media .
  • Its ester groups influence solid-state photooxygenation mechanisms, as studied by Gerasimov et al. .
  • 9,10-Diphenylanthracene Endoperoxide (DPA${17}$O$2$) : Aromatic phenyl groups dominate, rendering it lipid-soluble and suitable for organic-phase reactions .

Impact of Functional Groups on Reactivity

Compound Key Functional Groups Solubility Primary Application
DHPN Dihydroxypropylamide Water Biological $^1$O$_2$ delivery
DMNDP Methyl ester Organic Solid-phase photooxygenation
DPA${17}$O$2$ Phenyl Organic Chemical trapping in non-aqueous systems

Solubility and Stability Profiles

Solubility

  • DHPN/DHPNO$2$: Water-soluble ($c = 2.4 \times 10^{-6}$ M in D$2$O), enabling use in physiological environments .
  • DPA Derivatives : Require organic solvents (e.g., dichloromethane), limiting biological applicability .
  • Hydrophobic Naphthalenes : Studied by Müller et al., these rely on micellar systems for aqueous dispersion, complicating experimental workflows .

Stability

  • DHPNO$_2$ remains stable in cold aqueous solutions (4°C, Figure S4), whereas DPA endoperoxides degrade rapidly in polar solvents .
  • DMNDP’s ester groups confer thermal stability but reduce hydrolytic resistance compared to DHPN’s amide bonds .

Singlet Oxygen Release Efficiency and Mechanisms

Release Kinetics

  • DHPNO$2$: Releases $^1$O$2$ quantitatively in aqueous media, confirmed via UV-vis spectroscopy ($\lambda_{\text{max}} = 288$ nm, Figure S8) and trapping with anthracene derivatives .
  • DPA${17}$O$2$ : Efficient in organic phases but shows negligible release in water .
  • Naphthalene Hydroperoxides : Generate $^1$O$_2$ via thermal decomposition but lack controlled release mechanisms .

Quantification Methods

  • DHPNO$_2$ concentrations are determined via linear regression (Figure S5, S6), ensuring precision in biological assays .
  • Competitive trapping experiments with linoleic acid demonstrate DHPN’s superior $^1$O$_2$ yield (85–90%) compared to DPA derivatives (70–75%) .

Chemical Studies

  • DMNDP’s structural rigidity aids in probing solid-state photooxygenation pathways .
  • DPA derivatives remain staples in organic synthesis due to predictable $^1$O$_2$ release in non-polar media .

Biological Activity

n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide, commonly referred to as DHPN, is a compound that has garnered attention due to its significant biological activity, particularly in the context of reactive oxygen species (ROS) and DNA interactions. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

DHPN is synthesized through a series of reactions involving naphthalene derivatives. The synthesis typically involves the following steps:

  • Bromination : Photobromination of 1,4-dimethylnaphthalene yields 1,4-dibromomethylnaphthalene.
  • Malonic Synthesis : Subsequent malonic synthesis and hydrolysis lead to the formation of 1,4-naphthalenedipropanoic acid (NDPA).
  • Esterification : NDPA undergoes acid-catalyzed esterification to form diethyl-1,4-naphthalenedipropanoate (DENDP).
  • Amidation : Finally, DENDP is amidated with 3-amino-1,2-propanediol to yield DHPN .

The endoperoxide derivative of DHPN (DHPNO2) can also be synthesized and is noted for its ability to release singlet oxygen (1O2^{1}O_2), a reactive species involved in various biological processes .

Interaction with Reactive Oxygen Species

DHPN exhibits notable interactions with ROS. It acts as a carrier for singlet oxygen (1O2^{1}O_2), which is crucial in photodynamic therapy (PDT). The total quenching rate constant (kTk_T) for 1O2^{1}O_2 with DHPN has been measured at approximately 1.0×106M1s11.0\times 10^6\,\text{M}^{-1}\text{s}^{-1}, indicating its efficiency as an 1O2^{1}O_2 acceptor . This property allows it to participate in oxidative stress responses and DNA damage mechanisms.

DNA Damage Studies

A significant aspect of DHPN's biological activity is its effect on DNA. Research has shown that DHPNO2 can induce oxidative lesions and strand breaks in plasmid DNA when treated under specific conditions. The mechanisms involve the generation of 1O2^{1}O_2, which interacts with DNA bases leading to oxidative damage. In studies comparing DHPNO2 with other photosensitizers like methylene blue, it was found that both treatments resulted in similar profiles of DNA damage, characterized by low single-strand breaks but high frequencies of oxidized base sites .

Case Study: Plasmid DNA Damage

In a detailed study, supercoiled plasmid DNA was treated with thermo-dissociated DHPNO2. The results indicated that the treatment led to specific cleavage patterns detectable by various endonucleases. The Fpg enzyme was particularly effective in identifying oxidized bases generated from the reaction with 1O2^{1}O_2. This study highlighted the potential of DHPN as a tool for understanding oxidative DNA damage mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of DHPN compared to other compounds:

CompoundQuenching Rate Constant (kTk_T)Type of DNA Damage InducedMechanism
DHPN1.0×106M1s11.0\times 10^6\,\text{M}^{-1}\text{s}^{-1}Oxidative lesions1O2^{1}O_2 generation
Methylene BlueSimilarOxidative lesions1O2^{1}O_2 generation
Other Naphthalene DerivativesVariesVariesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide to ensure high yield and purity?

  • Methodological Answer : The scalable synthesis of DHPN involves a two-step reaction: (1) nucleophilic substitution of 1,4-naphthalenedipropanamide with 2,3-dihydroxypropyl groups under alkaline conditions, and (2) purification via column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/methanol). Key parameters include maintaining a reaction temperature of 60–70°C and stoichiometric control of reagents to minimize side products. Post-synthesis, HPLC analysis (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) confirms purity (>95%) .

Q. How can HPLC be systematically employed to characterize DHPN and its derivatives?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard. For DHPN, a mobile phase of 0.1% aqueous TFA and acetonitrile (70:30 v/v) at 1.0 mL/min provides baseline separation of impurities. For its endoperoxide derivative (DHPNO2), gradient elution (10–90% acetonitrile over 20 minutes) resolves degradation products. Retention times and peak integration are critical for quantifying purity and monitoring stability .

Q. What standardized work-up procedures isolate DHPN from reaction mixtures?

  • Methodological Answer : Post-reaction, the mixture is acidified to pH 3–4 to precipitate unreacted starting materials. Liquid-liquid extraction with dichloromethane removes hydrophobic impurities, followed by rotary evaporation. Final purification via flash chromatography (silica gel, ethyl acetate/methanol 9:1) yields DHPN with >90% recovery. Centrifugation at 10,000 rpm for 10 minutes ensures removal of colloidal impurities .

Advanced Research Questions

Q. How do structural modifications to DHPN influence its singlet oxygen (¹O₂) release kinetics, and what experimental frameworks validate this?

  • Methodological Answer : The 1,4-endoperoxide derivative (DHPNO2) releases ¹O₂ upon thermal or photolytic activation. Time-resolved near-infrared spectroscopy (TR-NIRS) at 1270 nm quantifies ¹O₂ luminescence. Kinetic studies under varying temperatures (25–50°C) and solvents (e.g., D2O vs. H2O) reveal activation energies (Ea) via Arrhenius plots. Computational modeling (TD-DFT) predicts bond dissociation energies, which are cross-validated with experimental half-lives .

Q. What strategies resolve contradictions between computational predictions and experimental data in DHPN reactivity studies?

  • Methodological Answer : Discrepancies arise from solvent effects or unaccounted transition states. Hybrid methods like QM/MM simulations incorporate solvation models (e.g., COSMO) to refine energy barriers. Experimental validation via stopped-flow spectroscopy under inert atmospheres isolates intermediates. Factorial design (e.g., varying pH, temperature, and light intensity) identifies dominant variables influencing reaction pathways .

Q. How can decomposition pathways of DHPNO2 under physiological conditions be mitigated?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolytic degradation as the primary pathway. Buffering solutions (pH 7.4 PBS) with radical scavengers (e.g., ascorbic acid) reduce oxidation. Encapsulation in liposomes (DMPC/cholesterol 7:3) extends half-life by 300%, validated via dynamic light scattering (DLS) and LC-MS .

Q. What computational tools optimize DHPN’s synthesis and functionalization for targeted applications?

  • Methodological Answer : Reaction path searches using the artificial force-induced reaction (AFIR) method identify low-energy intermediates. Machine learning (e.g., Bayesian optimization) screens solvent/catalyst combinations, prioritizing dimethylformamide (DMF) with K2CO3 for maximal yield. Molecular docking (AutoDock Vina) predicts binding affinities of DHPN derivatives to biological targets, guiding selective functionalization .

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